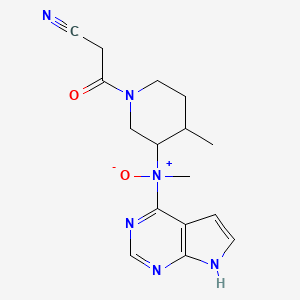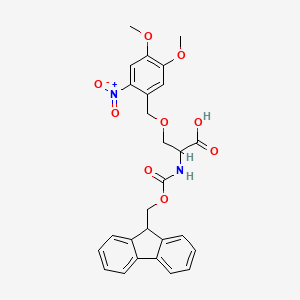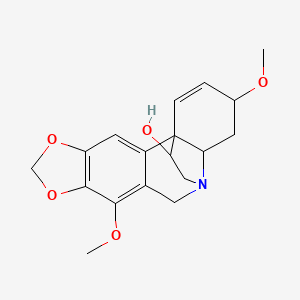![molecular formula C7H4BrNO B12292409 4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
4-Bromofuro[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromofuro[2,3-b]piridina es un compuesto heterocíclico que pertenece a la clase de las furopiridinas. Se caracteriza por una estructura cíclica fusionada que consiste en un anillo de furano y un anillo de piridina, con un átomo de bromo unido en la posición 4. Este compuesto es de gran interés en la química medicinal y el descubrimiento de fármacos debido a sus características estructurales únicas y sus potenciales actividades biológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bromofuro[2,3-b]piridina típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 4-bromoacetofenona con vetraldehído (3,4-dimetoxi benzaldehído) en etanol y solución de hidróxido de sodio para formar un intermedio de chalcona. Este intermedio se trata luego con 2-cianotioaacetamida para producir el derivado de piridina deseado .
Métodos de producción industrial: La producción industrial de 4-Bromofuro[2,3-b]piridina puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Bromofuro[2,3-b]piridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar intermediarios de epóxido.
Reducción: Las reacciones de reducción pueden convertir el átomo de bromo en otros grupos funcionales.
Sustitución: El átomo de bromo puede sustituirse con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Se utilizan catalizadores como las enzimas citocromo P450 para las reacciones de oxidación.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para las reacciones de sustitución.
Principales productos formados:
Oxidación: Derivados de epóxido.
Reducción: Productos deshalogenados u otros derivados funcionalizados.
Sustitución: Varias furopiridinas sustituidas dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
4-Bromofuro[2,3-b]piridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se utiliza en el desarrollo de nuevas metodologías sintéticas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su capacidad para interactuar con objetivos biológicos como enzimas y receptores.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para diversos productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 4-Bromofuro[2,3-b]piridina implica su interacción con objetivos moleculares específicos. Por ejemplo, cuando se utiliza como inhibidor de proteasas, se une al sitio activo de la enzima, evitando el acceso del sustrato y, por lo tanto, inhibiendo su actividad. La estructura del compuesto le permite formar enlaces de hidrógeno y otras interacciones con la proteína diana, mejorando su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
4-Bromofuro[2,3-b]piridina se puede comparar con otras furopiridinas como:
- Furo[2,3-c]piridina
- Furo[3,2-c]piridina
- Furo[3,2-b]piridina
Estos compuestos comparten una estructura cíclica fusionada similar, pero difieren en la posición del átomo de nitrógeno y otros sustituyentes. La presencia del átomo de bromo en 4-Bromofuro[2,3-b]piridina la hace única, ya que puede experimentar reacciones específicas que otras furopiridinas pueden no experimentar. Esta singularidad se puede aprovechar en el diseño y síntesis de fármacos para lograr las actividades biológicas deseadas .
Propiedades
Fórmula molecular |
C7H4BrNO |
|---|---|
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
4-bromofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H |
Clave InChI |
FEEUJSMOKYQYIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Br)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)




![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)



![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
